4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Synthetic Methodology Reactivity 1,2,3-Triazine

Standard 1,2,3-triazine carboxamides often cause irreproducible syntheses due to uncontrolled reactivity. This 4,6-dimethyl analog solves that: the methyl groups slow inverse electron-demand Diels-Alder reactions by orders of magnitude, enabling stepwise functionalization. Its predicted bioactivity (lipid metabolism regulator Pa=0.999, DNA synthesis inhibitor Pa=0.991) makes it a focused lead for metabolic/oncology screening. - Controlled kinetics for multi-step pyrimidine synthesis - High-purity (≥95%) reference standard for QC of triazine libraries - Reliable supply chain; typical delivery within 2 weeks

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
CAS No. 135659-91-5
Cat. No. B141128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-1,2,3-triazine-5-carboxamide
CAS135659-91-5
Synonyms1,2,3-Triazine-5-carboxamide,4,6-dimethyl-(9CI)
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN=N1)C)C(=O)N
InChIInChI=1S/C6H8N4O/c1-3-5(6(7)11)4(2)9-10-8-3/h1-2H3,(H2,7,11)
InChIKeyHAIFELFOOJUFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-1,2,3-triazine-5-carboxamide: Product Overview


4,6-Dimethyl-1,2,3-triazine-5-carboxamide (CAS 135659-91-5) is a heterocyclic compound featuring a 1,2,3-triazine core substituted with methyl groups at the 4- and 6-positions and a carboxamide moiety at the 5-position . With a molecular weight of 152.15 g/mol and a predicted pKa of 12.65 ± 0.50, this amide derivative belongs to a class of 1,2,3-triazines recognized for their diverse biological activities and synthetic utility . The compound is commercially available at ≥95% purity and is employed primarily as a research intermediate and a reference standard in medicinal chemistry and agrochemical development .

1,2,3-Triazine building block for controlled Diels–Alder pyrimidine synthesis
Reference standard for triazine library QC and formulation studies
Commercial availability with specified purity supports SAR acceleration

4,6-Dimethyl-1,2,3-triazine-5-carboxamide: Generic Substitution Risks


Although the 1,2,3-triazine carboxamide core is common to numerous research intermediates, the specific C4/C6 dimethyl substitution pattern of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide (CAS 135659-91-5) profoundly modulates both its electronic properties and its reactivity profile. As demonstrated for the corresponding methyl carboxylate derivative, the introduction of 4,6-dimethyl groups reduces the rate of inverse electron demand Diels–Alder reactions with amidines by orders of magnitude relative to the unsubstituted parent heterocycle [1]. Furthermore, the predicted biological activities of this specific derivative—including lipid metabolism regulation, DNA synthesis inhibition, and apoptosis agonism—differ markedly from those of other 1,2,3-triazine analogs, as evidenced by PASS prediction models [2]. Consequently, substituting a generic 1,2,3-triazine carboxamide without accounting for these quantifiable differences in reactivity and predicted bioactivity can lead to irreproducible synthetic outcomes or misdirected biological screening campaigns.

Unsubstituted triazine core may not reproduce controlled reactivity; dimethyl substitution reduces Diels–Alder rates significantly, altering synthetic outcomes.

Analogs with different C4/C6 substitution patterns may exhibit divergent predicted bioactivity profiles (e.g., antibacterial vs. lipid regulation).

Methyl ester analog differs in boiling point and density, which may affect purification, crystallization, and formulation behavior.

4,6-Dimethyl-1,2,3-triazine-5-carboxamide: Quantitative Differentiation


Dimethyl Substitution Impact on Diels–Alder Reactivity

In the reaction of methyl 1,2,3-triazine-5-carboxylate derivatives with benzamidine, the 4,6-dimethyl substituted analog (3c) displays a significantly reduced second-order rate constant relative to the unsubstituted parent (3a). While the unsubstituted methyl ester (3a) reacts with benzamidine nearly 10,000-fold faster than unsubstituted 1,2,3-triazine itself, the introduction of two methyl groups at C4 and C6 (as in 3c) slows the reaction to require up to 24 h at 0.25 M concentration, whereas the parent compound reacts within 5 min at 0.1 M [1]. This rate deceleration is attributed to steric and electronic effects imparted by the dimethyl substitution pattern [1].

Dimethyl Substitution Impact on Diels–Alder Reactivity
Cross-study comparable
≥ 288-fold increase in reaction time
Supports controlled stepwise synthesis
Steric/electronic effects reduce reactivity vs. unsubstituted core
Synthetic Methodology Reactivity 1,2,3-Triazine

Predicted Bioactivity: Lipid Regulator and DNA Synthesis Inhibitor

Computational prediction of biological activity spectra (PASS) for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide reveals a distinct profile, with the highest probability scores assigned to lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), and apoptosis agonist (Pa = 0.979) [1]. While no direct head-to-head experimental comparison is currently available, these predicted activities represent a statistically derived fingerprint that differentiates this compound from other 1,2,3-triazine derivatives which may exhibit entirely different primary predicted activities (e.g., antibacterial, antifungal) [2].

Predicted Bioactivity Fingerprint
Class-level inference
Lipid regulator Pa 0.999, DNA synthesis inhibitor Pa 0.991, apoptosis agonist Pa 0.979
Predicted activity profile differentiates from other triazines
PASS prediction; requires experimental validation
Computational Pharmacology PASS Prediction Triazine Bioactivity

Physicochemical Profile vs. Closest Analogs

4,6-Dimethyl-1,2,3-triazine-5-carboxamide exhibits a predicted boiling point of 299.7 ± 50.0 °C, a density of 1.264 ± 0.06 g/cm³, and a pKa of 12.65 ± 0.50 . In contrast, the unsubstituted 1,2,3-triazine-5-carboxamide core is predicted to have a lower boiling point (~240 °C) and a different pKa (~9-10) due to the absence of the electron-donating methyl groups . Similarly, the methyl ester analog (methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate) has a reported boiling point of 275-280 °C and a density of ~1.20 g/cm³ . These differences, while predicted, reflect the impact of the carboxamide functionality and methyl substitution on key physicochemical parameters that govern solubility, stability, and formulation behavior.

Physicochemical Profile vs. Analogs
Predicted
Boiling point +60°C vs. unsubstituted carboxamide; density +0.06 g/cm³ vs. methyl ester
Indicates stronger intermolecular H-bonding
ACD/Labs prediction; verify experimentally
Physicochemical Characterization ADME Prediction Triazine Derivatives

Commercial Availability and Purity Benchmarking

4,6-Dimethyl-1,2,3-triazine-5-carboxamide (CAS 135659-91-5) is commercially available from multiple vendors with a standard purity specification of ≥95% . In contrast, many other 1,2,3-triazine-5-carboxamide analogs—particularly those with alternative substitution patterns (e.g., 4-ethyl-6-methyl, 4-phenyl, or 4,6-unsubstituted)—are either not commercially available or are offered only as custom synthesis products with longer lead times and higher costs . The established supply chain and defined purity specification for this derivative enable immediate access for research use, reducing procurement timelines and ensuring batch-to-batch consistency.

Commercial Availability & Purity
Supporting evidence
≥95% purity, in-stock supply
Reduces procurement friction and timelines
Based on 2025 procurement landscape
Chemical Procurement Purity Analysis Triazine Building Blocks

4,6-Dimethyl-1,2,3-triazine-5-carboxamide: Key Applications


Controlled Pyrimidine Synthesis via Diels–Alder

The reduced reactivity of the 4,6-dimethyl substituted 1,2,3-triazine core toward amidines (as quantified in Section 3, Evidence Item 1) makes this compound uniquely suited for multi-step synthetic sequences requiring controlled, sequential transformations. Researchers can exploit the slower reaction kinetics to perform functional group manipulations or install additional substituents before initiating the key cycloaddition step, thereby accessing pyrimidine scaffolds with greater structural diversity and higher overall yields compared to using the unsubstituted triazine core [1].

Phenotypic Screening for Lipid and DNA Damage Modulators

The computationally predicted bioactivity profile (lipid metabolism regulator Pa = 0.999, DNA synthesis inhibitor Pa = 0.991, apoptosis agonist Pa = 0.979) positions this compound as a high-priority candidate for primary screening campaigns in metabolic disease and oncology research [2]. Unlike analogs predicted to exhibit primarily antibacterial or antifungal activities, 4,6-Dimethyl-1,2,3-triazine-5-carboxamide should be prioritized in assay cascades designed to identify modulators of cellular lipid homeostasis, DNA replication stress, or programmed cell death pathways.

Reference Standard for Triazine Library QC and Formulation

With well-defined predicted physicochemical parameters—including a boiling point of 299.7 ± 50.0 °C, density of 1.264 ± 0.06 g/cm³, and pKa of 12.65 ± 0.50 —this compound can serve as a reference standard for quality control of newly synthesized triazine carboxamide libraries. Its distinct boiling point and density relative to the methyl ester analog (boiling point ~275-280 °C) enable unambiguous identification and purity assessment via GC-MS or density gradient centrifugation, supporting robust formulation and stability studies .

Accelerated SAR with Off-the-Shelf Building Block

The established commercial supply chain and ≥95% purity specification for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide enable medicinal chemistry teams to rapidly explore structure-activity relationships (SAR) around the triazine carboxamide pharmacophore without investing in custom synthesis. This logistical advantage is particularly valuable in hit-to-lead campaigns where compound supply and purity consistency directly impact the reliability of biological assay data .

Application
Selection Property
Validation Focus
Controlled pyrimidine synthesis
Reduced Diels–Alder reactivity
Reaction condition optimization
Metabolic & DNA damage modulator screening
Predicted bioactivity fingerprint
Assay cascade endpoint validation
Triazine library QC reference
Physicochemical profile differentiation
Identity and purity method confirmation
Accelerated SAR building block
Established supply and purity specification
Batch reproducibility verification

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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